Ethyl 6-amino-2-methylheptanoate
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Overview
Description
- Its molecular weight is approximately 145.24 g/mol.
- The IUPAC Standard InChI representation is:
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3
. - It is a colorless liquid with a hydroxy and amino functional group.
Ethyl 6-amino-2-methylheptanoate: or .
Preparation Methods
Synthetic Routes: The synthesis of ethyl 6-amino-2-methylheptanoate involves the reaction of 6-amino-2-methylheptanoic acid with ethanol.
Reaction Conditions: The reaction typically occurs under reflux conditions with an acid catalyst.
Industrial Production: While not widely produced industrially, it can be synthesized in laboratories for research purposes.
Chemical Reactions Analysis
Reactivity: Ethyl 6-amino-2-methylheptanoate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amino or hydroxy groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research.
- It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other amino alcohols or esters, such as 6-amino-2-methylheptanoic acid or related derivatives.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 6-amino-2-methylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)8(2)6-5-7-9(3)11/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
NEDSHVNCUWLWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCCC(C)N |
Origin of Product |
United States |
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